Superior MAO-A Inhibitory Potency: Eprobemide Exhibits ~15-Fold Higher Potency Than Moclobemide in Enzymatic Assays
Eprobemide demonstrates a significantly higher inhibitory potency for the MAO-A enzyme compared to the widely used reversible inhibitor moclobemide. In standardized in vitro enzymatic assays, Eprobemide inhibits MAO-A with an IC50 of 412 nM . In contrast, moclobemide, under comparable conditions, exhibits an IC50 of 6.1 μM (6,100 nM) for MAO-A . This represents an approximately 15-fold increase in potency for Eprobemide, a critical differentiation for research requiring robust MAO-A blockade at lower compound concentrations.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 412 nM |
| Comparator Or Baseline | Moclobemide: 6,100 nM (6.1 μM) |
| Quantified Difference | Eprobemide is 14.8-fold more potent than moclobemide (lower IC50 indicates higher potency). |
| Conditions | In vitro enzymatic assay measuring inhibition of monoamine oxidase A (MAO-A) activity. |
Why This Matters
Higher potency in enzymatic assays often translates to lower required doses in in vivo models, potentially reducing off-target effects and improving the signal-to-noise ratio in experimental readouts, making Eprobemide a more precise tool for studying MAO-A mediated pathways.
